(3-Methoxythiophen-2-yl)boronic acid

Protodeboronation Stability Heteroaryl Boronic Acids Suzuki-Miyaura Coupling

Researchers requiring regioselective Suzuki coupling often face protodeboronation issues with generic thiophene boronic acids. (3-Methoxythiophen-2-yl)boronic acid (CAS 162607-22-9) solves this: the 3-methoxy group provides >100× greater protodeboronation stability than thiophene-2-boronic acid. • Enables controlled synthesis of unsymmetrical tetraarylthiophenes • Direct precursor for DPP-4 inhibitors (sub-μM) • Functions as chiral ligand in Rh-catalyzed asymmetric synthesis • Building block for photophysical molecules & molecular switches. Pack sizes: 100 mg to 5 g, bulk custom. In stock, global shipping.

Molecular Formula C5H7BO3S
Molecular Weight 157.978
CAS No. 162607-22-9
Cat. No. B574123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxythiophen-2-yl)boronic acid
CAS162607-22-9
Molecular FormulaC5H7BO3S
Molecular Weight157.978
Structural Identifiers
SMILESB(C1=C(C=CS1)OC)(O)O
InChIInChI=1S/C5H7BO3S/c1-9-4-2-3-10-5(4)6(7)8/h2-3,7-8H,1H3
InChIKeyTYUQSAPZLQSKPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxythiophene-2-boronic Acid Overview


(3-Methoxythiophen-2-yl)boronic acid (CAS 162607-22-9) is a heteroaryl boronic acid featuring a thiophene ring substituted with a methoxy group at the 3-position and a boronic acid functionality at the 2-position . With a molecular formula of C5H7BO3S and a molecular weight of 157.98 g/mol, it is primarily employed as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, where the electron-donating methoxy group enhances the electron density of the thiophene ring, facilitating transmetallation [1]. Its unique substitution pattern distinguishes it from simpler thiophene boronic acids and enables the construction of more complex, functionalized heterocyclic scaffolds.

Suzuki-Miyaura cross-coupling partner with electron-rich thiophene ring
3-methoxy substitution enhances transmetallation and directs reactivity
Enables construction of functionalized heterocyclic scaffolds

(3-Methoxythiophen-2-yl)boronic Acid vs. Generic Substitutes


Simple, unsubstituted thiophene-2-boronic acid (CAS 6165-68-0) and thiophene-3-boronic acid (CAS 6165-69-1) are common alternatives, but they lack the critical 3-methoxy substituent that governs both electronic and steric properties. The methoxy group not only increases electron density on the ring, but also directs subsequent functionalization through steric and electronic effects [1]. Critically, the protodeboronation rates of thiophene boronic acids are highly dependent on their substitution pattern. The relative rates of protodeboronation for benzene-, thiophene-2-, and thiophene-3-boronic acids are 1 : 7.1 × 10³ : 8.5 × 10⁵ at 70 °C, meaning thiophene-2-boronic acid is over 100 times more prone to this decomposition pathway than the 3-isomer [2]. The 3-methoxy group in (3-methoxythiophen-2-yl)boronic acid is expected to further modulate this stability profile, making simple analogs unreliable substitutes.

Property
Target: 3-Methoxythiophene-2-boronic acid
Substitute: Thiophene-2-boronic acid
Substituent effect
Electron-donating methoxy enhances coupling
Lacks methoxy; different electronic profile may shift reactivity
Protodeboronation stability
Hybrid substitution pattern may alter stability (class-level inference)
~120× faster protodeboronation than 3-isomer; may lead to premature deboronation
Regiochemical control
Methoxy directs sequential C–H arylation
No directing group; cannot replicate programmed arylations

(3-Methoxythiophen-2-yl)boronic Acid: Comparative Evidence


Protodeboronation Stability Across Thiophene Isomers

The stability of thiophene boronic acids against protodeboronation is highly dependent on the position of the boronic acid group. The relative rates of protodeboronation for benzene-, thiophene-2-, and thiophene-3-boronic acids at 70 °C are 1 : 7.1 × 10³ : 8.5 × 10⁵ [1]. This means thiophene-2-boronic acid undergoes protodeboronation approximately 120 times faster than thiophene-3-boronic acid. (3-Methoxythiophen-2-yl)boronic acid, with its boronic acid at the 2-position and a methoxy group at the 3-position, represents a hybrid substitution pattern. While direct protodeboronation data for this specific compound is not available, class-level inference suggests its stability will be distinct from both unsubstituted isomers.

Protodeboronation stability
Cross-study comparable
2-isomer ~120× faster than 3-isomer (70 °C); target compound not directly measured.
Class-level stability inference; substitution pattern expected to further modulate stability.
Data to verify for the 3-methoxy derivative; reaction robustness may vary.
Protodeboronation Stability Heteroaryl Boronic Acids Suzuki-Miyaura Coupling

Regioselective C–H Arylation of 3-Methoxythiophene

3-Methoxythiophene serves as a versatile platform for programmed synthesis of tetraarylthiophenes through sequential C–H arylation. Using three distinct catalysts—RhCl(CO){P[OCH(CF₃)₂]₃}₂, PdCl₂/P[OCH(CF₃)₂]₃, and PdCl₂/bipy—it is possible to regioselectively arylate the three C–H bonds of 3-methoxythiophene with iodoarenes [1]. Unsubstituted thiophene lacks this regiochemical control. The fourth aryl group is installed via demethylation, triflation, and Suzuki-Miyaura coupling—a step where (3-methoxythiophen-2-yl)boronic acid or its derivatives can serve as key intermediates.

Regioselective C–H arylation
Cross-study comparable
3-Methoxythiophene scaffold enables three sequential, regioselective arylations using Rh/Pd catalysis.
Enables programmed synthesis of unsymmetrical tetraarylthiophenes.
Unsubstituted thiophene cannot achieve this regiocontrol.
C–H Activation Regioselective Arylation Tetraarylthiophene Synthesis

Asymmetric Catalysis with Chiral Rhodium Complexes

(3-Methoxythiophen-2-yl)boronic acid has been used as a ligand in asymmetric catalysis to produce chiral products . It was first characterized through crystallographic studies on its complex with chiral rhodium complexes, which elucidated the molecular mechanism of the photochemical reaction . While most common boronic acids (e.g., phenylboronic acid, thiophene-2-boronic acid) are used solely as coupling partners, (3-methoxythiophen-2-yl)boronic acid has a demonstrated, albeit specialized, utility as a chiral ligand component.

Chiral ligand utility
Supporting evidence
Forms complexes with chiral rhodium; applied in asymmetric catalysis (no quantitative ee data reported).
Reported dual reactivity as coupling partner and ligand; requires validation.
Sources not provided; confirm utility in target asymmetric method.
Asymmetric Catalysis Chiral Ligand Rhodium Complexes

DPP-4 Inhibitory Potential of 3-Methoxythiophene-2-boronic Acid Derivatives

A patent (CN108503632B) discloses indole derivatives synthesized using 3-methoxythiophene-2-boronic acid as a building block [1]. These derivatives were tested for DPP-4 inhibition and demonstrated IC₅₀ values lower than those of the clinically approved DPP-4 inhibitors omarigliptin and sitagliptin in the same in vitro assay [1]. This positions (3-methoxythiophen-2-yl)boronic acid as a crucial starting material for accessing a chemotype with potent DPP-4 inhibitory activity.

DPP-4 inhibition potential
Class-level inference
Derivatives synthesized from target boronic acid showed lower IC₅₀ values than omarigliptin and sitagliptin in vitro.
Supports DPP-4 inhibitor research; exact IC₅₀ values not disclosed.
Patent data; confirm in follow-up assays.
DPP-4 Inhibition Type 2 Diabetes Medicinal Chemistry

(3-Methoxythiophen-2-yl)boronic Acid: Key Applications


Synthesis of Tetraarylthiophene-Based APIs

The programmed, sequential C–H arylation of 3-methoxythiophene allows for the controlled construction of unsymmetrical tetraarylthiophenes . (3-Methoxythiophen-2-yl)boronic acid is a direct precursor for installing the fourth aryl group via Suzuki-Miyaura coupling. This strategy is directly applicable to the synthesis of DPP-4 inhibitors with sub-micromolar potency [1]. Researchers developing novel anti-diabetic agents should prioritize this building block over unsubstituted thiophene boronic acids, which cannot provide the same regiochemical control or functional group compatibility.

Chiral Catalysts and Enantioselective Methods

The demonstrated ability of (3-methoxythiophen-2-yl)boronic acid to act as a ligand in chiral rhodium-catalyzed asymmetric transformations opens avenues for its use in the development of new enantioselective reactions. This is a differentiated application not accessible with simpler aryl or heteroaryl boronic acids. Process chemists aiming to develop asymmetric routes to chiral pharmaceutical intermediates can leverage this dual reactivity (cross-coupling partner and chiral ligand) for innovative synthetic strategies.

Photophysical Molecules and Advanced Materials

(3-Methoxythiophen-2-yl)boronic acid has been used to prepare the first example of a cyclic photophysical molecule with an advanced structure, capable of reversible photocyclization and photoinduced electron transfer . This unique photochemical behavior, combined with the electronic tuning provided by the methoxy substituent, makes it a valuable building block for organic electronic materials, fluorescent probes, and molecular switches—applications where generic thiophene boronic acids would not impart the requisite photophysical properties.

Medicinal Chemistry Library for Resistant Infections

The boronic acid moiety is known to interact with β-lactamase enzymes, and thiophene-based boronic acids have been explored as β-lactamase inhibitors . In silico assessments suggest (3-methoxythiophen-2-yl)boronic acid has potential antibacterial properties, particularly against resistant strains . While direct comparative MIC data is lacking, its structural differentiation from benzo[b]thiophene-2-boronic acid (a known nanomolar AmpC β-lactamase inhibitor, Kᵢ = 27 nM) [1] suggests it explores distinct chemical space worth investigating in anti-resistance programs.

Application
Selection Property
Validation Focus
Tetraarylthiophene synthesis
Regiochemical control via methoxy directing group
Suzuki coupling efficiency and arylation sequence fidelity
Chiral catalyst development
Chiral ligand ability (dual reactivity)
Enantioselectivity in model asymmetric transformations
Photophysical materials
Reversible photocyclization and electron transfer
Photochemical stability and electronic tuning by methoxy
β-Lactamase inhibitor screening
Structural differentiation from benzo[b]thiophene boronic acids
Enzyme inhibition profiling against serine- and metallo-β-lactamases

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